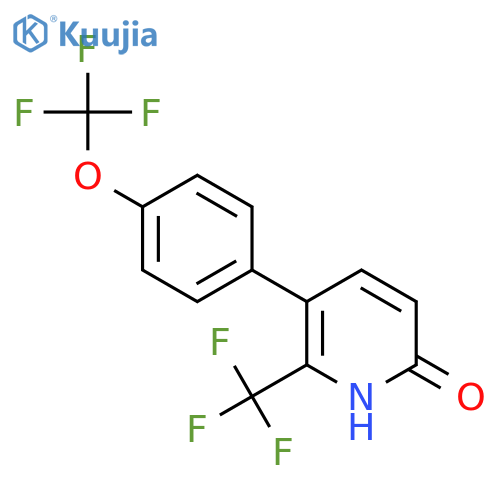Cas no 1261576-31-1 (6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine)

1261576-31-1 structure
商品名:6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine
CAS番号:1261576-31-1
MF:C13H7F6NO2
メガワット:323.190604448318
CID:4920676
6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C13H7F6NO2/c14-12(15,16)11-9(5-6-10(21)20-11)7-1-3-8(4-2-7)22-13(17,18)19/h1-6H,(H,20,21)
- InChIKey: NIUAETVSCIIZMY-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C=CC(N1)=O)C1C=CC(=CC=1)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 498
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 38.3
6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024001338-500mg |
6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine |
1261576-31-1 | 97% | 500mg |
$1038.80 | 2023-09-03 | |
| Alichem | A024001338-1g |
6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine |
1261576-31-1 | 97% | 1g |
$1848.00 | 2023-09-03 | |
| Alichem | A024001338-250mg |
6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine |
1261576-31-1 | 97% | 250mg |
$686.80 | 2023-09-03 |
6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine 関連文献
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
1261576-31-1 (6-Hydroxy-3-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine) 関連製品
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
推奨される供給者
Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
